PRO-PHE-GLY-LYS ACETATE

Description

Properties

CAS No. |

104180-29-2 |

|---|---|

Molecular Formula |

C24H37N5O7 |

Molecular Weight |

507.588 |

IUPAC Name |

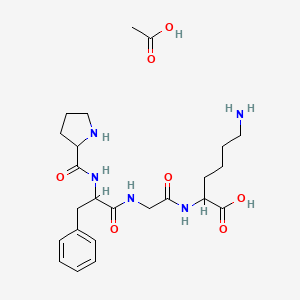

acetic acid;6-amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C22H33N5O5.C2H4O2/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16;1-2(3)4/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32);1H3,(H,3,4) |

InChI Key |

CNOCCUPPTCYBQC-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–prolylphenylalanylglycyllysine (1/1) typically involves the stepwise assembly of the peptide sequence followed by the conjugation of acetic acid. The peptide can be synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of reactive side chains with protecting groups like Fmoc or Boc.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–prolylphenylalanylglycyllysine (1/1) can undergo various chemical reactions, including:

Oxidation: The peptide sequence can be oxidized, particularly at the methionine or cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents under mild conditions to avoid peptide degradation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Acetic acid–prolylphenylalanylglycyllysine (1/1) has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.

Medicine: Explored for its potential use in drug delivery systems and as a bioactive peptide with therapeutic properties.

Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of acetic acid–prolylphenylalanylglycyllysine (1/1) involves its interaction with specific molecular targets and pathways. The peptide sequence can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare PRO-PHE-GLY-LYS Acetate with structurally or functionally related peptide acetate salts:

Structural and Functional Insights

Sequence Complexity: this compound lacks the D-amino acids or post-translational modifications seen in analogs like D-ARG-D-PRO-LYS-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2 Acetate, which are critical for receptor specificity and resistance to enzymatic degradation . Compared to H-TYR-GLY-GLY-PHE-LEU-LYS-OH Acetate, the absence of tyrosine and leucine in PRO-PHE-GLY-LYS may reduce its affinity for opioid receptors but enhance flexibility due to glycine .

Acetate Salt Advantages :

- Acetate salts improve solubility in aqueous buffers, as demonstrated in zinc acetate studies (), and stabilize peptides during storage .

Applications :

- While N-P-TOSYL-GLY-PRO-LYS P-NITROANILIDE Acetate is tailored for spectrophotometric enzyme assays, this compound’s simpler sequence may suit broader mechanistic studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing PRO-PHE-GLY-LYS ACETATE in a research laboratory?

- Answer : Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing tetrapeptides like this compound. This involves sequential coupling of Fmoc-protected amino acids to a resin, followed by cleavage and deprotection. Purification is typically achieved via reversed-phase HPLC, with purity verified by analytical HPLC (>95% purity) and structural confirmation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Acetate salt formation is achieved by lyophilizing the peptide in the presence of acetic acid.

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of this compound?

- Answer : A combination of techniques is essential:

- Reversed-phase HPLC : Assess purity using a C18 column with UV detection at 214 nm.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).

- NMR spectroscopy : Verify sequence and conformation (1H and 13C NMR in D₂O or DMSO-d6).

- Amino acid analysis (AAA) : Quantify residue composition after acid hydrolysis .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Answer : Incubate the peptide in buffers mimicking physiological pH (e.g., PBS at pH 7.4) and temperature (37°C). Monitor degradation over time using HPLC and MS to identify breakdown products. Include controls with protease inhibitors to distinguish chemical vs. enzymatic instability. Statistical analysis (e.g., linear regression) should quantify degradation rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity of this compound across studies?

- Answer : Discrepancies may arise from variations in experimental conditions (e.g., buffer composition, peptide purity). To address this:

- Standardize protocols : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 8.0) and peptide batches.

- Validate purity : Re-analyze peptide batches from conflicting studies via HPLC and MS.

- Reproduce assays : Perform dose-response curves in parallel under controlled conditions.

- Meta-analysis : Statistically compare data distributions using tools like ANOVA or Bayesian modeling .

Q. What advanced techniques can elucidate the conformational dynamics of this compound in solution?

- Answer :

- Circular dichroism (CD) : Probe secondary structure in aqueous and membrane-mimetic environments (e.g., SDS micelles).

- Molecular dynamics (MD) simulations : Model peptide behavior over nanosecond timescales using force fields like AMBER or CHARMM.

- Nuclear Overhauser effect (NOE) NMR : Identify spatial proximity between protons to reconstruct 3D structures .

Q. How should kinetic parameters be determined for enzyme-substrate interactions involving this compound?

- Answer : Use stopped-flow spectroscopy or fluorometric assays to measure initial reaction rates under varying substrate concentrations. Fit data to the Michaelis-Menten equation using nonlinear regression. Include competitive inhibitors (e.g., lysine analogs) to validate specificity. For proteases, confirm cleavage sites via Edman degradation or MS/MS fragmentation .

Methodological Considerations

- Data Presentation : Follow journal guidelines for reporting statistical significance (e.g., p-values, confidence intervals) and raw data deposition in repositories like Zenodo .

- Reproducibility : Document batch-specific details (e.g., synthesis lot, storage conditions) and include negative controls in assays .

- Ethical Compliance : Declare conflicts of interest and funding sources per institutional standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.